D-{Ala-Ala-Ala} peptide structure and conformation
D-{Ala-Ala-Ala} peptide structure and conformation
An In-depth Technical Guide to the Structure and Conformation of the D-{Ala-Ala-Ala} Peptide
Introduction
Peptide conformation is a cornerstone of structural biology and drug design. While L-amino acids constitute the vast majority of proteinogenic building blocks, peptides incorporating D-amino acids are of significant interest due to their increased proteolytic stability and unique conformational properties. The D-{Ala-Ala-Ala} peptide, a homo-oligomer of D-alanine, serves as a fundamental model for understanding the structural propensities of D-amino acid-containing chains. This guide provides a comprehensive technical overview of the theoretical and experimental approaches used to characterize the structure and conformation of D-{Ala-Ala-Ala}, tailored for researchers and professionals in drug development.
Theoretical Framework of D-Peptide Conformation
The conformation of a peptide backbone is primarily defined by the rotational freedom around two single bonds within each amino acid residue. These rotations are described by dihedral angles, also known as torsion angles.[1][2]
-
Phi (φ): The angle of rotation around the N-Cα bond, defined by the atom sequence C(i-1)–N(i)–Cα(i)–C(i).[3][4]
-
Psi (ψ): The angle of rotation around the Cα-C bond, defined by the atom sequence N(i)–Cα(i)–C(i)–N(i+1).[3][4]
-
Omega (ω): The angle of rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, this rotation is highly restricted, typically adopting a planar trans conformation (ω ≈ 180°), which is sterically favored over the cis form (ω ≈ 0°).[5][6]
The Ramachandran Plot for D-Amino Acids
The sterically allowed combinations of φ and ψ angles are visualized on a Ramachandran plot.[1][2][5] For L-amino acids, the most populated regions correspond to right-handed α-helices and β-sheets, primarily located in the upper-left and lower-left quadrants of the plot.[4][7]
Crucially, for D-amino acids, the stereochemistry at the Cα atom is inverted. This results in a mirrored conformational preference on the Ramachandran plot.[8] The allowed φ and ψ regions for D-amino acids are reflections of the L-amino acid regions through the origin (φ=0, ψ=0).[8] Therefore, D-amino acid residues preferentially sample the opposite regions, favoring left-handed α-helical (QαL) and other conformations in the right-hand quadrants of the plot.[5][8]
Conformational Parameters of D-{Ala-Ala-Ala}
While a specific high-resolution crystal structure for D-{Ala-Ala-Ala} is not prominently available in public databases, its conformational parameters can be reliably predicted based on molecular dynamics (MD) simulations and the known preferences of D-alanine residues.[8][9]
| Parameter | Residue | Expected Value / Range | Notes |
| Dihedral Angle (φ) | Internal D-Ala | +45° to +90° | Corresponds to the left-handed alpha-helical (αL) and polyproline type II (pPII) regions for D-amino acids. |
| Dihedral Angle (ψ) | Internal D-Ala | +30° to +60° (for αL) or -180° to -150° (for pPII) | The exact conformation in solution is an equilibrium between multiple states. |
| Peptide Bond Angle (ω) | All | ~180° | Assumed to be in the highly favored trans configuration. |
| Peptide Bond Length (C-N) | All | ~1.33 Å | General value for a peptide bond. |
| Cα-C Bond Length | All | ~1.53 Å | Standard value for an sp3-sp2 carbon bond. |
| N-Cα Bond Length | All | ~1.45 Å | Standard value for an N-sp3 carbon bond. |
Note: The values presented are based on theoretical models and typical observations for D-amino acids and may vary based on the peptide's environment (e.g., solvent, crystal packing forces).[8][10]
Experimental Protocols for Structural Determination
Determining the precise three-dimensional structure of D-{Ala-Ala-Ala} requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides.[11]
Detailed Protocol:
-
Sample Preparation:
-
Synthesize and purify the D-{Ala-Ala-Ala} peptide. Isotopic labeling (¹³C, ¹⁵N) may be employed for more complex analyses but is often unnecessary for a short peptide.[12]
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered aqueous solution) to a concentration of 1-5 mM.[11]
-
Adjust the pH to the desired value (e.g., pH 5.0) to ensure stability and minimize amide proton exchange.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To assess sample purity and folding.[13][14]
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 150-300 ms (B15284909) is typical.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning backbone and side-chain protons.[11]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign all proton resonances to their respective atoms in the peptide sequence.
-
Restraint Generation: Convert NOESY cross-peak intensities into upper-limit distance restraints. Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle (φ) restraints.
-
Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., XPLOR-NIH, CYANA) to generate an ensemble of structures consistent with the experimental restraints.
-
Validation: Evaluate the quality of the final structure ensemble using tools like PROCHECK to analyze Ramachandran plot distribution and stereochemical parameters.
-
X-Ray Crystallography
X-ray crystallography provides a high-resolution, solid-state structure of the peptide.
Detailed Protocol:
-
Crystallization:
-
Dissolve the purified D-{Ala-Ala-Ala} peptide in a suitable buffer to a high concentration (e.g., 10-50 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Monitor for the formation of single, well-ordered crystals over days to weeks.
-
-
Data Collection:
-
Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam (synchrotron source preferred).
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Data Processing: Integrate the diffraction spot intensities and scale the data using software like HKL2000 or XDS.
-
Phase Determination: Solve the phase problem using direct methods or molecular replacement (if a homologous structure is available). For a small peptide, direct methods are highly effective.
-
Model Building: Build an initial atomic model of the peptide into the resulting electron density map using software like Coot.
-
Refinement: Iteratively refine the atomic coordinates and B-factors against the experimental data using programs like REFMAC5 or PHENIX, while validating the geometry. The final R-factor and R-free values indicate the quality of the fit between the model and the data.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insight into the conformational dynamics and stability of the peptide in a simulated environment.[9]
Detailed Protocol:
-
System Setup:
-
Generate an initial 3D structure of D-{Ala-Ala-Ala} (e.g., an extended conformation).
-
Select a force field suitable for peptides (e.g., AMBER, CHARMM, GROMOS).[10]
-
Place the peptide in a simulation box and solvate it with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
-
Simulation:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide atoms. Release the restraints and run a further equilibration phase.
-
Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the trajectory to determine properties such as Ramachandran distributions for each residue, root-mean-square deviation (RMSD), hydrogen bonding patterns, and potential of mean force (PMF) surfaces.[10]
-
Visualization of Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: Workflow for determining 3D peptide structure.
Caption: Logical relationship of D-peptide conformational determinants.
Biological Context
While D-{Ala-Ala-Ala} is primarily a model peptide, the D-Ala-D-Ala dipeptide motif is of immense biological importance. It forms the carboxy-terminal end of the pentapeptide stem in peptidoglycan precursors, a critical component of the bacterial cell wall.[15][16][17] This motif is the specific target for glycopeptide antibiotics like vancomycin, which bind to D-Ala-D-Ala and sterically hinder the transpeptidation reactions necessary for cell wall cross-linking, ultimately leading to bacterial cell death.[15][18] Understanding the conformation of D-alanine containing peptides is therefore crucial for designing new antibacterial agents.
References
- 1. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 2. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. Calculate dihedral angles of protein [cib.cf.ocha.ac.jp]
- 5. Ramachandran plot | PPTX [slideshare.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulations of the folding of poly(alanine) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. benchchem.com [benchchem.com]
- 13. D-Alanine(338-69-2) 1H NMR [m.chemicalbook.com]
- 14. hmdb.ca [hmdb.ca]
- 15. gosset.ai [gosset.ai]
- 16. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. P. aeruginosa Metabolome Database: D-Alanyl-D-alanine (PAMDB000504) [pseudomonas.umaryland.edu]
- 18. ≥99% | Sigma-Aldrich [sigmaaldrich.com]
